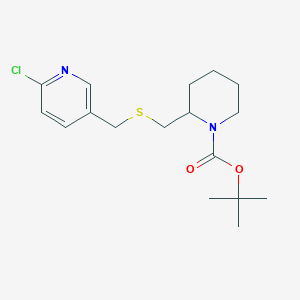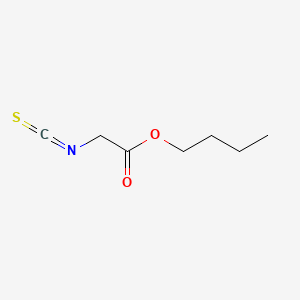
6-(1-Iodoethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1-Iodoethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene is an organic compound that belongs to the class of iodinated hydrocarbons. This compound is characterized by the presence of an iodoethyl group attached to a tetrahydronaphthalene ring system, which is further substituted with four methyl groups. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Iodoethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene can be achieved through several synthetic routes. One common method involves the iodination of a suitable precursor, such as 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene, using iodine and a suitable oxidizing agent. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform, under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as iodine monochloride, can enhance the reaction rate and yield. The reaction mixture is then purified using techniques like distillation or chromatography to obtain the desired product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
6-(1-Iodoethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Sodium periodate, manganese dioxide, and vanadium pentoxide in ionic liquids.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Sodium azide, potassium cyanide.
Major Products Formed
Oxidation: Aldehydes, ketones.
Reduction: Corresponding hydrocarbons.
Substitution: Azides, nitriles.
Wissenschaftliche Forschungsanwendungen
6-(1-Iodoethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-(1-Iodoethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene is primarily related to its ability to undergo various chemical transformations. The presence of the iodoethyl group allows for selective reactions, such as nucleophilic substitution, which can be exploited in synthetic chemistry. Additionally, the compound’s structure enables it to interact with specific molecular targets, making it useful in radiolabeling and imaging studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
6-(1-Iodoethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene is unique due to its specific substitution pattern on the tetrahydronaphthalene ring. The presence of four methyl groups and an iodoethyl group provides distinct reactivity and stability compared to other iodinated compounds. This uniqueness makes it valuable for specific applications in synthetic chemistry and radiolabeling .
Eigenschaften
Molekularformel |
C16H23I |
|---|---|
Molekulargewicht |
342.26 g/mol |
IUPAC-Name |
6-(1-iodoethyl)-1,1,4,4-tetramethyl-2,3-dihydronaphthalene |
InChI |
InChI=1S/C16H23I/c1-11(17)12-6-7-13-14(10-12)16(4,5)9-8-15(13,2)3/h6-7,10-11H,8-9H2,1-5H3 |
InChI-Schlüssel |
DYRISTFAWUGOEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC2=C(C=C1)C(CCC2(C)C)(C)C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Acetyl-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13955196.png)
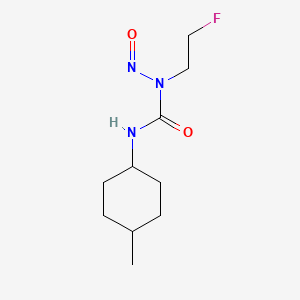
![1-{2-[(Benzyloxy)methyl]phenyl}ethan-1-one](/img/structure/B13955205.png)

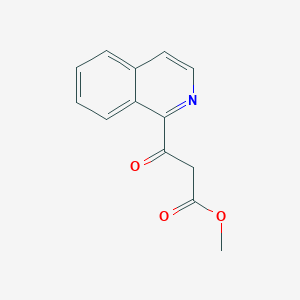
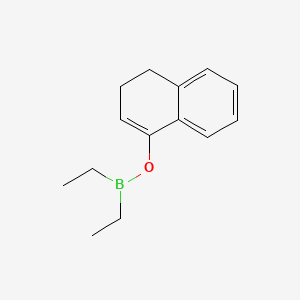
![5-[[2-(4-Bromophenoxy)acetyl]carbamothioylamino]-2-chlorobenzoic acid](/img/structure/B13955241.png)
![4,6-Dimethyl-[1,1'-biphenyl]-2-ol](/img/structure/B13955244.png)
